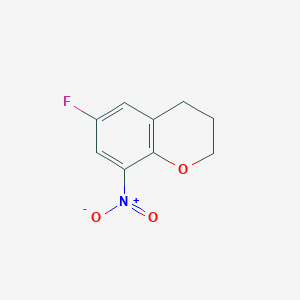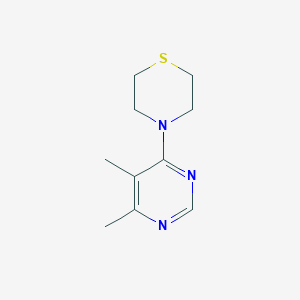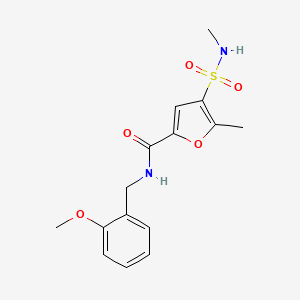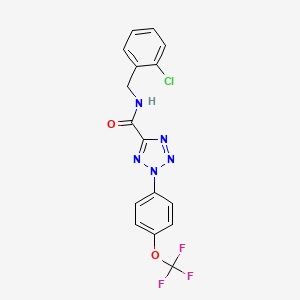![molecular formula C16H10F3NO3 B2831612 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one CAS No. 339023-39-1](/img/structure/B2831612.png)
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one” is a chemical compound with the CAS Number: 339023-39-1 . It has a molecular weight of 321.251 .
Molecular Structure Analysis
The molecular formula of this compound is C16H10F3NO3 . This indicates that it contains 16 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 400.3±45.0 °C at 760 mmHg . The melting point and flash point are not available .Applications De Recherche Scientifique
Electrophilic Trifluoromethylation
Research has shown the use of catalysts for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the chemical's potential in synthesizing trifluoromethylated derivatives with desired pharmacological and biological properties. This process is significant for the development of new pharmaceuticals and materials with enhanced efficacy and stability due to the trifluoromethyl group's influence on molecular properties (Mejía & Togni, 2012).
Synthesis of Aniline Derivatives
Aniline derivatives bearing the trifluoromethoxy group, synthesized through facile methods, are crucial for drug discovery and development. These methods address the challenges of synthesizing trifluoromethoxylated compounds, providing a pathway to creating compounds with potential pharmacological applications. The synthesis involves the use of Togni reagent II, illustrating a practical approach to obtaining ortho-trifluoromethoxylated aniline derivatives, which can serve as synthetic building blocks for pharmaceuticals (Feng & Ngai, 2016).
Creation of Benzofuran and Benzothiophene Derivatives
The development of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes through a facile and general route highlights the compound's versatility in creating sulfur-containing aromatic compounds. These reactions, promoted by BiCl3, show broad functional group tolerance, indicating the compound's utility in synthesizing diverse chemical structures with potential applications in materials science and pharmaceutical chemistry (Sheng, Fan, & Wu, 2014).
Liquid Crystal Research
Compounds related to "3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one" have been explored for their liquid crystalline properties. Specifically, derivatives exhibiting stable smectic phases and high orientational order highlight the potential of trifluoromethyl and trifluoromethoxy groups in designing new liquid crystalline materials. These findings are crucial for the development of advanced display technologies and optical devices, where control over material properties is essential for performance enhancement (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)22-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIQMOZGYKVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)

![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)



![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)



![5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)

